molecular formula C9H11Cl3N2O B1627328 N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 22010-09-9

N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1627328
CAS RN: 22010-09-9
M. Wt: 269.6 g/mol
InChI Key: NJBFMQYWLBEXST-UHFFFAOYSA-N
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Description

  • Physical Form : It exists as a white powder .

Synthesis Analysis

The synthetic route for this compound involves the reaction of 3,4-dichloroaniline with methylamine followed by acetylation with acetic anhydride . The final product is obtained as the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride consists of a phenyl ring with dichloro substitution at positions 3 and 4. The methylamino group is attached to the acetamide moiety. The hydrochloride counterion balances the charge .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , alkylation , and acylation . It can serve as a building block in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

  • Stability : Store at room temperature (RT) .

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

For more technical details, refer to the [Enamine product page] .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O.ClH/c1-12-5-9(14)13-6-2-3-7(10)8(11)4-6;/h2-4,12H,5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFMQYWLBEXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585575
Record name N-(3,4-Dichlorophenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

CAS RN

22010-09-9
Record name N-(3,4-Dichlorophenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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